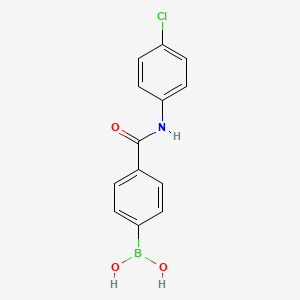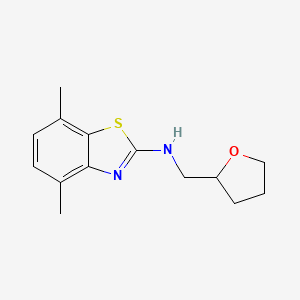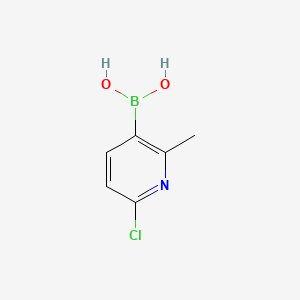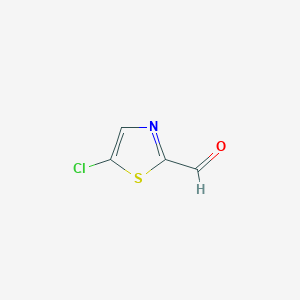![molecular formula C17H19N3O B1486719 3-(4-aminophényl)-1,2,3,4,5,6-hexahydro-8H-1,5-méthanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1203291-22-8](/img/structure/B1486719.png)
3-(4-aminophényl)-1,2,3,4,5,6-hexahydro-8H-1,5-méthanopyrido[1,2-a][1,5]diazocin-8-one
Vue d'ensemble
Description
This compound, also known as 金雀花碱, is a derivative of pyridine and is one of the main alkaloids found in the plant species of the Fabaceae and Berberidaceae families . It has various pharmacological effects, including anti-arrhythmic, anti-microbial infection, anti-ulcer, and leukocyte elevation . Clinically, it is mainly used for rescuing surgical trauma, war wounds, and reflex respiratory arrest caused by asphyxiating poisons, cyanide poisons, anesthetics, etc .
Synthesis Analysis
The synthesis of this compound involves a chemodivergent approach, which includes AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions .Molecular Structure Analysis
The molecular structure of this compound involves a bispidine framework that is fused to a 3-nitro-2-pyridone group . The two molecules in the asymmetric unit do not show any significant geometrical differences, except in the conformations of the nitro-group, which is involved in intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are largely dependent on the solvent employed. The AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions can afford 6,12-methanodibenzo[b,f][1,5]diazocin-13-ylmethanones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely dependent on its molecular structure. It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a montré un potentiel dans les applications antimicrobiennes. Sa structure, qui comprend un groupe aminophényl, peut être modifiée pour créer de nouvelles bases de Schiff qui présentent une activité significative contre diverses souches microbiennes . Cela pourrait conduire au développement de nouveaux antibiotiques ou désinfectants.
Applications antifongiques
En particulier, des dérivés de ce composé se sont avérés présenter une activité remarquable contre Candida albicans, un pathogène fongique courant . Cela suggère son utilisation dans les traitements antifongiques, soit sous forme de médicament pharmaceutique, soit sous forme d'agent topique.
Recherche anticancéreuse
La structure de base liée à ce composé fait partie d'une classe de produits chimiques qui ont été étudiés pour leurs propriétés anticancéreuses . La recherche dans ce domaine pourrait conduire à la synthèse de nouveaux agents chimiothérapeutiques ciblant des types spécifiques de cellules cancéreuses.
Propriétés anti-inflammatoires
Les composés dérivés du groupe aminophényl ont été associés à des activités anti-inflammatoires . Cela indique un potentiel pour le développement de nouveaux médicaments anti-inflammatoires qui pourraient être utilisés pour traiter des affections telles que l'arthrite ou la maladie inflammatoire de l'intestin.
Potentiel anticonvulsivant
Les caractéristiques structurelles de ce composé suggèrent qu'il pourrait être utile dans la synthèse de médicaments anticonvulsivants . Ceux-ci pourraient aider dans le traitement de troubles neurologiques tels que l'épilepsie.
Développement analgésique
Le cadre du composé est propice à la création de médicaments analgésiques . Ces médicaments pourraient être adaptés pour gérer la douleur sans les propriétés addictives des médicaments opioïdes actuels.
Mécanisme D'action
This compound is a low efficacy partial agonist of α4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine on the reward pathway and facilitate addiction . This compound reduces the effects of nicotine on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating nicotine withdrawal symptoms that accompany cessation attempts .
Safety and Hazards
Orientations Futures
The future directions for this compound involve further investigation into its potential as a treatment for cognitive dysfunction . Docking of a series of methanepyrido[1,2-a][1,5]diazocin[-cytisine derivatives to the active center of the nicotinic acetylcholine receptor was used to generate a set of potential substances for the treatment of cognitive dysfunction .
Propriétés
IUPAC Name |
11-(4-aminophenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-4-6-15(7-5-14)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKHJDBUXNPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)


amine](/img/structure/B1486646.png)

![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)




